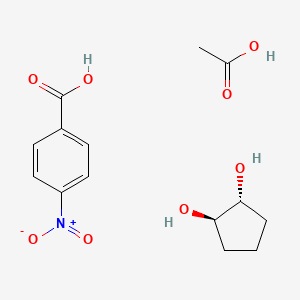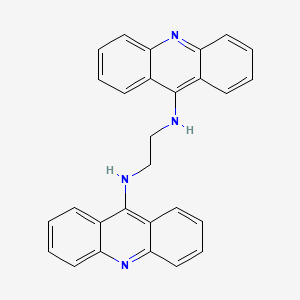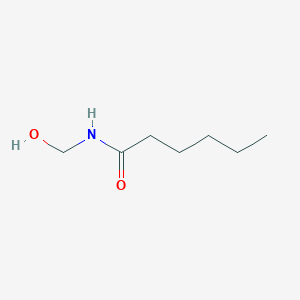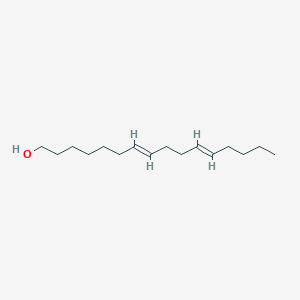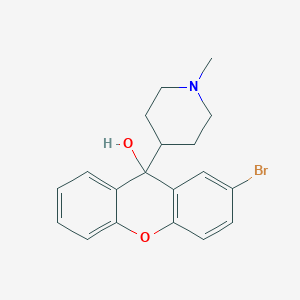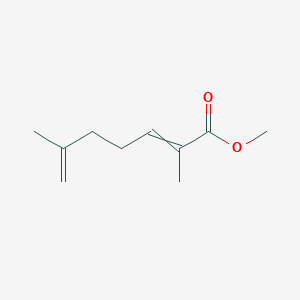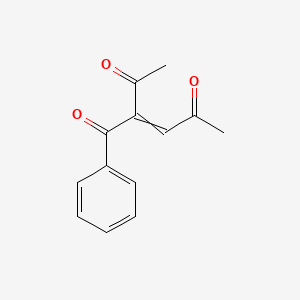
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2O2 This compound is characterized by the presence of two 2-chloro-5-methoxyphenyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine can be synthesized through the reaction of 2-chloro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves the following steps:
Condensation Reaction: 2-chloro-5-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction optimization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine: Similar in structure but contains pyrimidine rings instead of phenyl rings.
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60696-78-8 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
1,2-bis(2-chloro-5-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-19-9-3-5-11(15)13(7-9)17-18-14-8-10(20-2)4-6-12(14)16/h3-8,17-18H,1-2H3 |
Clave InChI |
XAOZNDGEECOEQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)NNC2=C(C=CC(=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



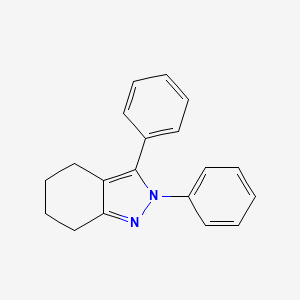
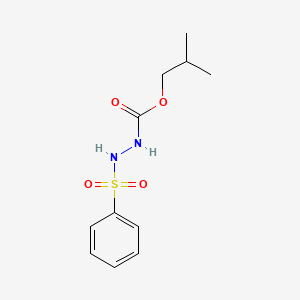
![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
